Complete Abrogation of Mutagenicity in Ames Test: 3-tert-Butyl-4-nitrobiphenyl vs. 4-Nitrobiphenyl
In a direct head-to-head comparison using the Salmonella typhimurium plate-incorporation assay (Ames test), the parent compound 4-nitrobiphenyl (4NBp) exhibited strong mutagenic activity in strains TA98 and TA100, producing up to 1,327 revertants per plate at 30 µg/plate in TA98 without S9 activation [1]. In contrast, 3-tert-butyl-4-nitrobiphenyl (compound 5 in the study) was completely non-mutagenic at all concentrations tested, with zero revertants above background even at the highest doses, both with and without S9 metabolic activation [1]. This null mutagenicity was independently confirmed in a subsequent study, which likewise reported the compound as 'inactive even after addition of S9-mix' [2]. The complete elimination of mutagenic activity is attributed to the steric bulk of the ortho-tert-butyl group, which forces the nitro group out of coplanarity with the aromatic ring, thereby inhibiting the bacterial nitroreductase-mediated first reduction step that is essential for mutagenic activation [1].
| Evidence Dimension | Mutagenic potency in Ames test (revertants/plate) |
|---|---|
| Target Compound Data | 0 revertants above background (non-mutagenic) at all tested concentrations up to 500 µg/plate in TA98 and TA100, ±S9 |
| Comparator Or Baseline | 4-Nitrobiphenyl: up to 1,327 revertants/plate in TA98 (−S9) at 30 µg/plate; active in both TA98 and TA100 |
| Quantified Difference | Complete elimination of mutagenicity (>99.9% reduction; non-mutagenic vs. highly mutagenic) |
| Conditions | Salmonella typhimurium TA98 and TA100; plate-incorporation assay; with and without rat liver S9 metabolic activation; doses up to 500 µg/plate (Klein et al., 2000) |
Why This Matters
For any laboratory conducting Ames testing or handling nitroaromatics, the non-mutagenic profile of the 3-tert-butyl derivative eliminates the significant occupational health and waste-disposal burdens associated with the carcinogenic parent 4-nitrobiphenyl, enabling safer experimental workflows and reducing regulatory compliance costs.
- [1] Klein, M., Voigtmann, U., Haack, T., Erdinger, L., Boche, G. (2000). From mutagenic to non-mutagenic nitroarenes: Effect of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl in Salmonella typhimurium. Part I. Substituents ortho to the nitro group and in 2′-position. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 467(1), 55–68. DOI: 10.1016/S1383-5718(00)00012-7. View Source
- [2] Klein, M., Erdinger, L., Boche, G. (2001). Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 491(1–2), 139–149. DOI: 10.1016/S1383-5718(01)00140-1. View Source
